Lipoxin B4 methyl ester
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Overview
Description
Lipoxin B4 methyl ester is a derivative of lipoxin B4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their role in resolving inflammation and promoting tissue repair. This compound retains these properties and is often used in scientific research to study the mechanisms of inflammation resolution and tissue repair.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lipoxin B4 methyl ester typically involves several key steps:
Starting Material: The synthesis begins with arachidonic acid, which undergoes enzymatic conversion to produce lipoxin B4.
Methyl Esterification: Lipoxin B4 is then esterified using methanol in the presence of an acid catalyst to form this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arachidonic acid are converted to lipoxin B4 using bioreactors.
Esterification: The esterification process is scaled up using industrial-grade methanol and acid catalysts.
Purification: Advanced chromatographic systems are employed to purify the product efficiently.
Chemical Reactions Analysis
Types of Reactions: Lipoxin B4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Result from reduction reactions.
Substituted Lipoxins: Produced through substitution reactions.
Scientific Research Applications
Lipoxin B4 methyl ester has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of lipid mediators.
Biology: Investigated for its role in cellular signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mechanism of Action
Lipoxin B4 methyl ester exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on immune cells, such as the lipoxin A4 receptor.
Pathways Involved: It modulates signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Effects: It promotes the resolution of inflammation by inhibiting the recruitment of neutrophils and stimulating the clearance of apoptotic cells by macrophages.
Comparison with Similar Compounds
Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.
Resolvin D1: A lipid mediator involved in resolving inflammation.
Maresin 1: A pro-resolving mediator derived from docosahexaenoic acid.
Uniqueness: Lipoxin B4 methyl ester is unique due to its specific receptor interactions and distinct signaling pathways. Unlike other similar compounds, it has a unique methyl ester group that enhances its stability and bioavailability.
Properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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